Fellavin; Flacoside

Description

Fellavin and Flacoside are bioactive flavonoids with distinct structural and functional properties. While Fellavin belongs to the flavin family (isoalloxazine-based compounds), Flacoside is a fluorinated flavone derivative synthesized from plant-based precursors. Both compounds exhibit unique pharmacological profiles, particularly in antiviral and enzymatic activities, but their structural differences underlie divergent applications in biochemistry and medicine.

Properties

IUPAC Name |

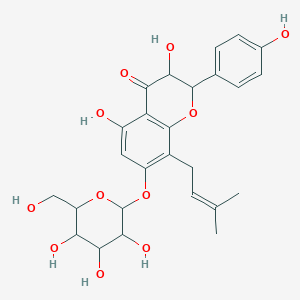

3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O11/c1-11(2)3-8-14-16(35-26-23(34)21(32)19(30)17(10-27)36-26)9-15(29)18-20(31)22(33)24(37-25(14)18)12-4-6-13(28)7-5-12/h3-7,9,17,19,21-24,26-30,32-34H,8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDZTDZJQRPNCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C2=C1OC(C(C2=O)O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fellavin; Flacoside involves the prenylation of dihydrokaempferol followed by glucosylation. The reaction conditions typically include the use of a suitable prenyl donor and a catalyst to facilitate the prenylation reaction. The glucosylation step involves the use of a glucosyl donor and an enzyme or chemical catalyst to attach the glucose moiety to the prenylated dihydrokaempferol .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods, including the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their scalability and cost-effectiveness .

Chemical Reactions Analysis

Fluorinated Spiro Heterocycles

A cascade [5+1] double Michael addition reaction was used to synthesize fluorinated spiro compounds (e.g., 3a and 3b ) with high yields (94–98%) . Key features:

-

Substituent effects : Para-fluorophenyl groups in 3a increased polarity compared to CF₃-substituted 3b .

-

Spectroscopic data :

Flavanone Schiff Bases

Four flavanone derivatives (FTSC , FTCH , FHSB , FIN ) were studied for electronic properties and serum albumin binding . Key findings:

-

FTCH exhibited the highest fluorescence quenching efficiency (f = 0.9372 at 357.90 nm) .

-

Spectral data :

Biological Activity Assessments

-

Anticancer screening : Compounds like 6l were tested against A549 cells, with IC₅₀ values compared to 5-fluorouracil .

-

Apoptosis induction : Mitochondrial- and caspase-3-dependent pathways were analyzed .

Given the absence of direct references to Fellavin and Flacoside , further research should focus on specialized databases (e.g., PubChem ) or recent literature for these compounds. The methodologies outlined above for analogous flavonoids may serve as a foundation for understanding their chemical reactions.

Scientific Research Applications

Fellavin; Flacoside has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of various bioactive compounds.

Biology: Studied for its role in cellular processes and its effects on cell signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of nutraceuticals and functional foods due to its antioxidant properties

Mechanism of Action

The mechanism of action of Fellavin; Flacoside involves its interaction with various molecular targets and pathways. It exerts its effects by:

Inhibiting oxidative stress: The compound acts as an antioxidant, reducing oxidative damage in cells.

Modulating signaling pathways: It affects pathways involved in inflammation, apoptosis, and cell proliferation.

Targeting specific enzymes: This compound inhibits enzymes such as P-glycoprotein, which plays a role in drug resistance and metabolism

Comparison with Similar Compounds

Fellavin

Fellavin is a flavin analog characterized by an isoalloxazine ring system, often modified with substituents like methyl or hydroxyl groups to enhance redox activity. Flavins are critical cofactors in flavoproteins, participating in electron transport and oxidative metabolism .

Flacoside

Flacoside, first synthesized in 2020, is a fluorinated flavone derivative with a 3-carbomethoxy group and methoxy substituents on the aromatic ring. Its synthesis involves a one-step acylation of 3-aryl-3-oxopropionate with polyfluorobenzoyl chloride, followed by imidazole functionalization to enhance antiviral activity against RNA viruses, including SARS-CoV-2 .

Comparison with Similar Compounds

Structural Comparison

Functional and Pharmacological Comparison

- Antiviral Activity :

- Flacoside’s imidazole-functionalized derivatives (e.g., compounds 8a,b , 9a,b ) show >50% inhibition of viral replication in vitro, attributed to fluorinated aromatic rings enhancing membrane permeability .

- Fellavin lacks direct antiviral action but modulates host redox enzymes to inhibit viral proliferation .

- Enzymatic Roles: Fellavin derivatives (e.g., 8-CN-flavin) act as cofactors in oxidoreductases, with redox potentials ranging from −0.3 V to −0.1 V .

Stability and Bioavailability

Biological Activity

Fellavin, also known as Flacoside, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant research findings associated with Fellavin.

Chemical Structure and Classification

Fellavin is classified as a flavonoid glycoside, specifically a dihydroflavonol. Its chemical formula is C26H30O11, and it is recognized for its role as a metabolite in various biological systems. The compound exhibits structural characteristics typical of flavonoids, contributing to its bioactivity.

Biological Activities

Fellavin has been studied for various biological activities, including:

- Antitumor Activity : Research indicates that Fellavin induces apoptosis in cancer cells. It has shown efficacy in inhibiting the proliferation of various tumor cell lines, suggesting potential as an anticancer agent .

- Inhibition of P-glycoprotein : This compound has been found to inhibit intestinal P-glycoprotein, which plays a crucial role in drug absorption and resistance. This inhibition may enhance the bioavailability of co-administered drugs, making Fellavin a candidate for improving therapeutic outcomes in multidrug-resistant cancers .

- Antioxidant Properties : Fellavin exhibits significant antioxidant activity, which can protect cells from oxidative stress and related damage. This property is essential for maintaining cellular health and preventing degenerative diseases.

The mechanisms through which Fellavin exerts its biological effects include:

- Induction of Apoptosis : Studies have shown that Fellavin activates intrinsic apoptotic pathways in cancer cells, leading to cell death. This process involves the release of cytochrome c from mitochondria and activation of caspases .

- Antioxidant Mechanism : The antioxidant activity is attributed to the ability of Fellavin to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

- Modulation of Signaling Pathways : Fellavin influences several signaling pathways associated with cell survival and proliferation, including the PI3K/Akt and MAPK pathways.

Case Studies

Several studies have documented the effects of Fellavin on different cell types:

- Study on Cancer Cells : A study conducted on human breast cancer cells demonstrated that treatment with Fellavin resulted in a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls.

- Intestinal Absorption Study : Another study assessed the effect of Fellavin on P-glycoprotein-mediated drug transport using Caco-2 cell monolayers. Results indicated that co-treatment with Fellavin significantly reduced the efflux ratio of model substrates, suggesting enhanced absorption potential .

Data Table

Q & A

Basic Research Questions

Q. What methodological frameworks are recommended for designing studies on Fellavin and Flacoside to ensure rigor and reproducibility?

- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and significance of research questions. For example, ensure experimental timelines align with resource availability (e.g., access to purified compounds, analytical instrumentation) and address gaps in flavonoid bioactivity research .

- Incorporate PICO (Population, Intervention, Comparison, Outcome) for mechanistic studies:

- Population: Cell lines or animal models relevant to Fellavin/Flacoside’s purported bioactivity (e.g., anti-inflammatory or antioxidant assays).

- Intervention: Dose ranges and administration routes (e.g., in vitro vs. in vivo delivery).

- Comparison: Positive controls (e.g., quercetin for antioxidant studies).

- Outcome: Quantifiable endpoints (e.g., IC50 values, gene expression profiles) .

Q. How can researchers optimize extraction and purification protocols for Fellavin and Flacoside from natural sources?

- Solvent selection : Test polar/non-polar solvents (e.g., methanol, ethanol, ethyl acetate) to maximize yield while preserving structural integrity. Include validation via HPLC or LC-MS to confirm purity (>95%) .

- Statistical optimization : Use response surface methodology (RSM) to model variables like extraction time, temperature, and solvent-to-material ratio. For example:

Q. What are the best practices for characterizing Fellavin and Flacoside’s structural and functional properties?

- Spectroscopic profiling : Combine NMR (¹H, ¹³C, 2D-COSY) for structural elucidation and UV-Vis spectroscopy for flavonoid subclass identification (e.g., flavones vs. flavonols) .

- Bioactivity screening : Prioritize assays aligned with existing literature (e.g., DPPH for antioxidant capacity, COX-2 inhibition for anti-inflammatory effects). Validate results against known standards and report IC50 values with 95% confidence intervals .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for Fellavin and Flacoside across studies?

- Meta-analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like compound purity, assay conditions (e.g., pH, temperature), and model systems. For example, discrepancies in antioxidant activity may arise from differences in radical generation methods (e.g., AAPH vs. ABTS) .

- Sensitivity testing : Replicate key experiments under standardized conditions. Publish negative results to reduce publication bias .

Q. What strategies can address challenges in elucidating Fellavin and Flacoside’s mechanism of action at the molecular level?

- Omics integration : Pair transcriptomics (RNA-seq) with proteomics to identify target pathways. For instance, network pharmacology can map interactions between Fellavin and inflammation-related proteins (e.g., NF-κB, TNF-α) .

- Computational modeling : Use molecular docking to predict binding affinities for receptors (e.g., TLR4 for anti-inflammatory effects). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can researchers design robust in vivo studies to evaluate Fellavin and Flacoside’s pharmacokinetics and toxicity?

- Dose-ranging studies : Conduct preliminary acute toxicity tests (OECD 423 guidelines) to establish safe thresholds. Use LC-MS/MS for pharmacokinetic profiling (e.g., Cmax, AUC, half-life) in rodent models .

- Blinding and randomization : Mitigate bias by assigning animals to control/treatment groups via block randomization and ensuring blinded data analysis .

Methodological Pitfalls to Avoid

- Overgeneralization : Avoid extrapolating in vitro results to in vivo systems without pharmacokinetic data (e.g., bioavailability limitations) .

- Inadequate controls : Include vehicle controls (e.g., solvent-only groups) to isolate compound-specific effects .

- Poor literature synthesis : Critically appraise sources using tools like AMSTAR-2 for systematic reviews. Exclude studies with unvalidated purity claims or insufficient methodological detail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.